2-(3-Methylphenyl)acetophenone
Description
Contextual Significance of Substituted Acetophenones in Organic Chemistry
Substituted acetophenones are a class of organic compounds characterized by a ketone group attached to a substituted benzene (B151609) ring. pubcompare.ai These compounds are of considerable interest in organic chemistry due to their versatile reactivity, serving as precursors and intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. smolecule.compubcompare.ai Their chemical utility stems from the reactivity of both the carbonyl group and the aromatic ring, which can undergo various transformations.
The applications of substituted acetophenones are diverse, spanning several key areas of research and industry:
Organic Synthesis: They are fundamental building blocks for creating more intricate organic structures. pubcompare.ai For instance, they can be used in condensation reactions, such as the Claisen-Schmidt condensation to form chalcones, which are themselves valuable intermediates. grafiati.com
Medicinal Chemistry: Many substituted acetophenone (B1666503) derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govrasayanjournal.co.innih.gov This has led to their extensive use in the development of new therapeutic agents.
Materials Science: Certain substituted acetophenones are investigated for their potential in creating photochromic materials and molecular switches, which can alter their properties in response to light or temperature. pubcompare.ai Aromatic ketones, in general, can exhibit properties like liquid crystallinity, which is valuable for applications in organic light-emitting diodes (OLEDs) and liquid crystal displays. smolecule.com
The study of substituted acetophenones also provides insights into fundamental chemical principles, such as structure-activity relationships and reaction mechanisms. pubcompare.ai Researchers often utilize spectroscopic techniques like NMR to analyze the effects of different substituents on the electronic environment of the molecule. cdnsciencepub.com
Specific Research Landscape and Academic Interest in 2-(3-Methylphenyl)acetophenone
While the broader class of substituted acetophenones is widely studied, research specifically focused on this compound is more niche. Academic interest in this particular compound primarily revolves around its utility as a synthetic intermediate. Its structural features, including the ketone functional group and the aromatic rings, allow for a variety of chemical modifications. smolecule.com
Key areas of research interest for this compound include:
Synthesis and Derivatization: A primary focus of research is the development of efficient synthetic routes to produce this compound and its derivatives. The Friedel-Crafts acylation is a common method employed for its synthesis. smolecule.com
Chemical Reactions: The compound can undergo a range of chemical reactions, including oxidation to form carboxylic acids, reduction to produce the corresponding alcohol (2-(3-Methylphenyl)ethanol), and electrophilic substitution on the aromatic ring to introduce new functional groups. smolecule.com
Potential Applications: Due to its aromatic nature, it has potential applications in the fragrance industry. smolecule.com Furthermore, its structural similarity to other biologically active aromatic ketones suggests it could be a candidate for biological screening, although current data on its specific biological properties is limited. smolecule.com
Objectives and Methodological Framework for Scholarly Inquiry
The scholarly investigation of this compound and related compounds follows a well-established methodological framework designed to elucidate their chemical and physical properties, synthetic pathways, and potential applications. This framework typically involves a multi-faceted approach that integrates synthetic chemistry, purification, and detailed characterization.
A typical research endeavor would encompass the following stages:
Synthesis: The initial step involves the chemical synthesis of the target compound. For this compound, this could involve the Friedel-Crafts acylation of 3-methylacetophenone with benzoyl chloride. smolecule.com The reaction conditions, such as solvent, temperature, and catalyst, are optimized to maximize the yield and purity of the product.
Purification and Isolation: Following synthesis, the crude product is purified to remove any unreacted starting materials, byproducts, or catalysts. Common purification techniques include recrystallization, distillation, and column chromatography. rsc.org
Structural Characterization: A crucial phase of the research involves the unambiguous determination of the compound's molecular structure. This is achieved through a combination of modern analytical techniques.
The following table outlines the key analytical methods used for the characterization of this compound and the type of information each provides.
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, and their connectivity. cdnsciencepub.com |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as the characteristic carbonyl (C=O) stretch of the ketone. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural elucidation. bldpharm.com |
| X-ray Crystallography | For crystalline solids, this technique can determine the precise three-dimensional arrangement of atoms in the molecule and the crystal lattice. nih.gov |
The data obtained from these analytical methods are then collectively interpreted to confirm the identity and purity of the synthesized compound. This rigorous characterization is essential for ensuring the reliability of any subsequent studies on the compound's reactivity or potential applications.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-6-5-7-13(10-12)11-15(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOYACBZHZVGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524756 | |
| Record name | 2-(3-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34403-03-7 | |
| Record name | 2-(3-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches
Established Synthetic Pathways for Analogous Acetophenone (B1666503) Derivatives
The synthesis of acetophenone and its derivatives is a well-established area of organic chemistry. Several classical and modern methods are routinely employed to construct these valuable molecular scaffolds.
Electrophilic Acylation Reactions, including Friedel-Crafts Acylation
One of the most fundamental and widely used methods for synthesizing aromatic ketones is the Friedel-Crafts acylation. alfa-chemistry.comsapub.org This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acylating agent, typically an acyl halide or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst. alfa-chemistry.comnih.gov
The general mechanism proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring to form a sigma complex. studyraid.com Subsequent deprotonation restores the aromaticity of the ring, yielding the corresponding acetophenone derivative. studyraid.com Aluminum chloride (AlCl₃) is a common and inexpensive Lewis acid catalyst for this transformation. sapub.org
For instance, the synthesis of acetophenone itself can be achieved by reacting benzene (B151609) with acetyl chloride or acetic anhydride using AlCl₃ as the catalyst. alfa-chemistry.comsapub.org Similarly, substituted acetophenones can be prepared from the corresponding substituted benzenes. In the case of toluene, Friedel-Crafts acylation with acetyl chloride yields a mixture of ortho, meta, and para-methylacetophenone, with the para isomer being the major product due to the ortho, para-directing effect of the methyl group. sapub.org
Key aspects of Friedel-Crafts Acylation:
Catalyst Stoichiometry: Lewis acids like AlCl₃ are often used in stoichiometric amounts to ensure the stability of the acylium ion. studyraid.com
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as moisture deactivates the Lewis acid catalyst. studyraid.com
Reaction Quenching: The reaction is typically quenched by adding ice-cold water to hydrolyze the excess catalyst. studyraid.com
A specific method for producing high-purity para-isobutyl acetophenone, a key intermediate for ibuprofen, involves carrying out the Friedel-Crafts acylation at low temperatures (below 0°C). google.com
Advanced Condensation Reactions for Scaffold Construction
Condensation reactions provide another powerful tool for constructing the carbon framework of acetophenone derivatives and more complex structures. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol.
The aldol (B89426) condensation, particularly the Claisen-Schmidt reaction, is a prominent example. scribd.com This reaction involves the condensation of an aldehyde or ketone with another enolizable carbonyl compound. For instance, the reaction of benzaldehyde (B42025) with acetophenone in the presence of a base like sodium hydroxide (B78521) yields benzalacetophenone (chalcone). scribd.com This reaction proceeds through an aldol addition product which then dehydrates to form the stable conjugated system. scribd.com The kinetics and equilibria of the aldol condensation of acetophenone with acetone (B3395972) have been studied in aqueous alkaline solution. cdnsciencepub.com
Furthermore, the self-condensation of acetophenones in the presence of Lewis acids can lead to the formation of more complex structures. acs.org A serendipitous approach for the synthesis of fused studyraid.comsmolecule.comdioxolo[4,5-d] studyraid.comsmolecule.comdioxoles involves the self-condensation of arylglyoxals derived from arylketones in the presence of selenium dioxide and trifluoroacetic acid. nih.gov
Organometallic Cross-Coupling and Functionalization Strategies
Organometallic cross-coupling reactions have become indispensable in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. numberanalytics.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal, most commonly palladium or nickel. numberanalytics.comnih.gov
Several named cross-coupling reactions are relevant to the synthesis of acetophenone derivatives:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. numberanalytics.comnih.gov
Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide. nih.gov
Stille Coupling: This reaction utilizes an organotin compound as the coupling partner for an organic halide. tamu.edu
These methods are particularly valuable for introducing aryl or other organic fragments to an existing acetophenone scaffold or for constructing the entire molecule through a convergent approach. For example, the α-arylation of ketones, including acetophenone, can be achieved through cross-coupling reactions with aryl bromides. researchgate.net The development of new ligands and catalysts continues to expand the scope and efficiency of these reactions, allowing for the use of more challenging substrates like aryl chlorides and phenolic derivatives. acs.org
Stereoselective and Enantioselective Synthesis of Chiral Analogs
The synthesis of chiral molecules, which are non-superimposable on their mirror images, is of paramount importance, particularly in the pharmaceutical and agrochemical industries. mdpi.com Acetophenone and its derivatives, being prochiral, are excellent substrates for asymmetric synthesis, leading to the formation of optically active alcohols and other chiral compounds. wikipedia.org
Enantioselective reduction of the carbonyl group in acetophenone analogs is a common strategy to produce chiral secondary alcohols. This can be achieved using various methods, including:
Biocatalysis: Enzymes, such as those found in carrots (Daucus carota) and celeriac (Apium graveolens), can reduce acetophenone and its analogs to the corresponding chiral alcohols with high conversion rates and excellent enantioselectivity. researchgate.net The use of whole-cell enzyme systems from sources like Geotrichum candidum has also been reported for the synthesis of optically pure alcohols. acs.org Weeds have also been explored as biocatalysts for the stereoselective reduction of prochiral phenylketones. researchgate.net
Chiral Catalysts: Synthetic chiral catalysts can also be employed for the enantioselective reduction of ketones. For example, carbon electrodes modified with a chiral ruthenium complex have been used for the enantioselective hydrogenation of prochiral ketones. beilstein-journals.org
These stereoselective methods are crucial for accessing enantiomerically pure compounds that may exhibit specific biological activities. mdpi.com
Development of Novel Synthetic Routes for 2-(3-Methylphenyl)acetophenone
While established methods provide reliable access to many acetophenone derivatives, the development of novel, more efficient, and sustainable synthetic routes is an ongoing area of research.
One-Pot Multicomponent Reaction (MCR) Approaches
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. nih.gov This approach offers significant advantages in terms of time, cost, and environmental impact by minimizing purification steps and reducing waste. nih.gov
MCRs can be employed for the synthesis of highly functionalized heterocyclic compounds, which can be precursors or analogs of this compound. For example, a one-pot, three-component domino reaction of in-situ generated pyridinium (B92312) ylides with α-oxoketene dithioacetals has been developed for the synthesis of indolizine (B1195054) derivatives. sci-hub.se Another example is the one-pot multicomponent synthesis of novel polyfunctionalized pyridines from arylidene malononitrile, methylarylketones, and sodium ethoxide. ekb.eg The synthesis of 2-arylquinazolines has also been achieved through a one-pot tandem reaction. nih.gov These MCRs often involve a cascade of reactions, such as Michael additions, aldol condensations, and cyclizations, to rapidly build molecular complexity from simple starting materials. researchgate.net
Catalyst Development for Targeted Synthesis
The synthesis of specific aromatic ketones like this compound is increasingly reliant on the development of highly specialized catalysts that offer precision, efficiency, and novel reaction pathways. Historically, the synthesis of such ketones often relied on methods like Friedel-Crafts acylation, which uses Lewis acid catalysts such as aluminum chloride. smolecule.com Modern research, however, has shifted towards more sophisticated catalytic systems to control reactivity and achieve specific structural outcomes.
Recent advancements have seen the application of organometallic catalysts, including those based on iridium (Ir), rhodium (Rh), copper (Cu), and nickel (Ni), in the transformation of acetophenone derivatives. acs.org These catalysts are instrumental in achieving challenging reactions such as directed C-H bond activation, which allows for the assembly of complex molecular architectures from simpler precursors. acs.org For instance, an Iridium-catalyzed O-vinylation of an acetophenone derivative can serve as a key step in a multi-step synthesis, demonstrating the power of targeted catalyst design. acs.org
Furthermore, dual catalysis strategies, which combine two different catalytic cycles in one pot, represent a frontier in synthetic chemistry. acs.org Photoredox catalysis, for example, can be paired with organocatalysis or metal catalysis to enable transformations that are difficult to achieve by other means. acs.org Photoexcited aromatic ketones can themselves act as photocatalysts, typically initiating reactions through hydrogen atom abstraction. acs.org The development of these multi-faceted catalytic systems is crucial for creating concise and efficient synthetic routes to complex molecules derived from acetophenone building blocks. acs.org
Green Chemistry Principles in the Synthesis of the Chemical Compound
The integration of green chemistry principles into the synthesis of this compound and related compounds is a major focus of contemporary chemical research. These principles aim to design chemical processes that are environmentally benign, reduce waste, and improve efficiency. hbni.ac.inuniroma1.it Key strategies include the use of alternative energy sources like microwaves and ultrasound, the elimination of hazardous solvents, and the design of catalytic systems that maximize atom economy. hbni.ac.inuniroma1.it
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orgresearchgate.net This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, resulting in instantaneous and uniform heating of the reaction mixture. researchgate.netresearchgate.net
The synthesis of precursors for biologically active molecules, such as phenylacetophenone derivatives, has been successfully achieved using microwave-assisted Suzuki coupling reactions in aqueous media, highlighting the eco-friendly nature of this approach. acs.org Similarly, the Claisen-Schmidt condensation to form chalcones from acetophenone derivatives and aldehydes can be performed efficiently under microwave irradiation without a solvent. mdpi.com The advantages of MAOS are clearly demonstrated when comparing reaction times and yields with traditional methods. For example, the synthesis of certain 2-amino-4-aryl-thiazoles from acetophenones saw reaction times drop from 12 hours to just 6-8 minutes, with a corresponding increase in yield. asianpubs.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Acetophenone Derivatives
| Reaction Type | Substrate | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|---|
| Thiazole Synthesis | 2-Hydroxy-5-methyl acetophenone | 12 h, 58% | 6-8 min, 90% | asianpubs.org |
| Ketalization | 4-Chlorobenzophenone | >6 h, Low Conversion | 3 h, 98% | researchgate.net |
| Chalcone Synthesis | Substituted Acetophenone | 24-36 h, Lower Yield | 3-10 min, Higher Yield | e-journals.in |
Ultrasonication and Mechanochemical Activation Techniques
Ultrasonication
Ultrasound has been effectively used in the synthesis of various heterocyclic compounds starting from acetophenone-derived chalcones. shd.org.rs In the preparation of pyrimidine-2-thione derivatives, sonication reduced the reaction time from 6 hours with conventional heating to just 20-30 minutes, while also increasing the product yield by 20-30%. shd.org.rs Similarly, the epoxidation of 1-phenyl-3-aryl-2-propen-1-ones, which can take over 37 hours using traditional methods in organic solvents, was completed in 2-3 hours in an aqueous medium under ultrasound irradiation. acgpubs.org
Mechanochemical Activation
Mechanochemistry involves the use of mechanical force, typically through grinding or ball-milling, to induce chemical reactions. ucl.ac.ukcardiff.ac.uk This technique is highly aligned with green chemistry principles as it often proceeds in the absence of bulk solvents (liquid-assisted grinding) or entirely solvent-free. cardiff.ac.ukresearchgate.net
Mechanochemical methods have proven effective for activating zero-valent metals for use in coupling reactions, which are fundamental for constructing C-C bonds. ucl.ac.ukcardiff.ac.uk For example, a mechanochemical cross-electrophile coupling of aryl halides with alkyl halides has been developed, showcasing the ability of ball-milling to enable reactions that are sluggish in solution. cardiff.ac.uk The classic Claisen-Schmidt condensation of acetophenones and aldehydes to form chalcones can also be performed efficiently by simply grinding the solid reactants with sodium hydroxide in a mortar and pestle, yielding crude products in high yields. researchgate.net
Solvent-Free and Environmentally Benign Reaction Conditions
Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. hbni.ac.in Syntheses performed under solvent-free conditions reduce environmental impact, simplify purification procedures, and can lower costs. Many modern synthetic protocols for acetophenone derivatives are now designed to be solventless.
Microwave irradiation is a particularly effective tool for promoting solvent-free reactions. dergipark.org.tr For instance, the synthesis of chalcones from substituted acetophenones has been achieved by adsorbing the reactants onto a solid support like Ba(OH)₂-celite and irradiating them with microwaves, completing the reaction in minutes. e-journals.in Similarly, the one-pot, three-component Mannich reaction of acetophenone, an aldehyde, and an amine can be catalyzed by camphor (B46023) sulfonic acid under solvent-free conditions at room temperature to produce β-amino carbonyl compounds in high yield. hbni.ac.in Grinding techniques also provide a straightforward path to solvent-free synthesis, as demonstrated in the preparation of chalcones. researchgate.net
The use of water as a solvent is another environmentally benign approach. The Suzuki reaction, a powerful method for forming C-C bonds, has been adapted to run in water under microwave irradiation to produce biphenyl (B1667301) systems from acetophenone precursors. acs.org
Catalytic Systems for Enhanced Atom Economy and Reduced Waste
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. uniroma1.itrsc.org Catalytic reactions are inherently superior to stoichiometric ones in this regard because catalysts are used in small amounts and are not consumed, leading to less waste. researchgate.net
The development of reusable catalysts is a key strategy for improving the sustainability of chemical processes. For example, the synthesis of chalcones has been performed using a reusable catalyst-solid support system (Ba(OH)₂-celite) under microwave conditions, which can be reactivated by simple heating. e-journals.in Nanocatalysts also offer high activity and the potential for recovery and reuse, further minimizing waste. kashanu.ac.ir
Catalytic hydrogenation is another example of an atom-economical reaction. The reduction of a ketone like 4-isobutylacetophenone to the corresponding alcohol is a step in the BHC synthesis of ibuprofen, where hydrogen gas is used with a Raney nickel catalyst, and the only byproduct is water, leading to high atom efficiency. rsc.org By focusing on catalytic pathways and designing processes that minimize or eliminate byproducts, the synthesis of compounds like this compound can be made significantly more sustainable. uniroma1.it
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of 2-(3-Methylphenyl)acetophenone in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a detailed picture of the proton and carbon environments and their connectivities can be established.
Comprehensive ¹H and ¹³C NMR Spectral Assignments
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl and 3-methylphenyl (m-tolyl) groups typically appear in the downfield region, while the methylene (B1212753) and methyl protons are found at higher field strengths.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the acetophenone (B1666503) moiety is characteristically observed at a low field. The aromatic carbons show a range of chemical shifts depending on their substitution and electronic environment, while the aliphatic carbons of the methylene and methyl groups resonate at higher fields.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl C=O | - | ~198.0 |
| Methylene CH₂ | ~4.25 (s) | ~45.0 |
| Methyl CH₃ | ~2.30 (s) | ~21.0 |
| Aromatic CH (Phenyl) | ~7.20-8.00 (m) | ~128.0-137.0 |
| Aromatic CH (m-Tolyl) | ~7.00-7.20 (m) | ~126.0-138.0 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet.
Application of 2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the structural assignments of this compound.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl and m-tolyl rings.
HSQC spectra correlate directly bonded proton and carbon atoms, providing an unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.
Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the spatial proximity of protons, which is valuable for determining the preferred conformation of the molecule in solution.
Conformational Analysis and Hindered Rotation Studies via Dynamic NMR
While specific dynamic NMR studies on this compound are not extensively reported in the available literature, this technique could be employed to investigate the rotational dynamics around the single bonds of the molecule. By monitoring changes in the NMR spectrum at different temperatures, it would be possible to study the energy barriers associated with the rotation of the phenyl and m-tolyl groups relative to the rest of the molecule. Such studies would provide valuable information about the molecule's conformational flexibility and the steric hindrance imposed by the methyl group on the tolyl ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound.
The IR spectrum is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically appearing in the range of 1680-1700 cm⁻¹. Other significant bands include the C-H stretching vibrations of the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and the C=C stretching vibrations of the aromatic rings (in the 1450-1600 cm⁻¹ region).
Raman spectroscopy complements the IR data and is particularly sensitive to the vibrations of the non-polar bonds of the carbon skeleton.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretching | 1680 - 1700 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₁₅H₁₄O, 210.27 g/mol ).
The fragmentation pattern is typically dominated by cleavages adjacent to the carbonyl group. Common fragmentation pathways would likely involve the loss of the phenyl or the m-tolyl-methyl radical, leading to the formation of characteristic fragment ions. For example, the formation of the benzoyl cation (C₆H₅CO⁺, m/z = 105) is a common feature in the mass spectra of acetophenone derivatives.
Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
Table 3: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₅H₁₄O | |
| Formula Weight | 210.26 | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c |
This data is based on the reported crystal structure of 2-(3-methylphenyl)-1-phenylethanone.
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis
The UV-Vis spectrum of aromatic ketones like acetophenone is characterized by two main absorption bands corresponding to distinct electronic transitions. studyraid.com
π → π* Transition: This is a high-intensity absorption resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In acetophenone, this transition is associated with the conjugated system of the benzene (B151609) ring and the carbonyl group. It typically appears as a strong band in the range of 240–250 nm. studyraid.comphotochemcad.com The molar absorptivity (ε) for this transition is high, often around 10,000 to 13,000 L·mol⁻¹·cm⁻¹. studyraid.comphotochemcad.com For this compound, the presence of the second aromatic ring (the 3-methylphenyl group) attached to the α-carbon extends the conjugated system. This extension is expected to cause a bathochromic shift (a shift to a longer wavelength) of this absorption band compared to acetophenone.
n → π* Transition: This is a low-intensity absorption that arises from the promotion of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. masterorganicchemistry.comlibretexts.org This transition is symmetry-forbidden, which accounts for its much lower intensity (ε typically 100–300 L·mol⁻¹·cm⁻¹) compared to the π → π* transition. studyraid.com For acetophenone, this band is observed at longer wavelengths, often in the 280–320 nm region, and may appear as a weak shoulder on the tail of the much stronger π → π* band. studyraid.comacs.org
The solvent can influence the position of these absorption bands. Polar solvents can stabilize the non-bonding electrons on the carbonyl oxygen through hydrogen bonding, which increases the energy required for the n → π* transition, resulting in a hypsochromic (blue) shift to a shorter wavelength. studyraid.com Conversely, the π → π* transition may experience a slight bathochromic (red) shift in polar solvents. studyraid.com
The table below presents typical UV-Vis absorption data for the parent compound, acetophenone, which serves as a reference for understanding the chromophoric properties of this compound.
| Compound | Transition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Reference |
|---|---|---|---|---|---|
| Acetophenone | π → π | 241 - 245 | ~10,000 - 12,800 | Ethanol | studyraid.comphotochemcad.comnih.gov |
| Acetophenone | n → π | ~280 - 320 | ~100 - 300 | - | studyraid.com |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These calculations are crucial for understanding a molecule's intrinsic stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles.
For 2-(3-Methylphenyl)acetophenone, geometry optimization would reveal the preferred spatial orientation of the phenyl and 3-methylphenyl (m-tolyl) groups relative to the central keto-bridge. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), which defines the set of mathematical functions used to describe the electronic orbitals.
Once the optimized geometry is obtained, a range of electronic properties can be calculated to characterize the molecule. These properties provide a quantitative description of the molecule's electronic behavior.
| Property | Description | Significance for this compound |
|---|---|---|
| Total Energy | The total energy of the molecule in its optimized state. | Provides a measure of the molecule's thermodynamic stability. Lower energy indicates higher stability. |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron charge. | Indicates how the molecule will interact with polar solvents and external electric fields. The carbonyl group is a major contributor. |
| Rotational Constants | Constants related to the molecule's moment of inertia, used in microwave spectroscopy. | Allows for the theoretical prediction of the rotational spectrum, which can be compared with experimental results. |
| Polarizability | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | Relates to the molecule's response to electric fields and its intermolecular van der Waals interactions. |
Ab initio (Latin for "from the beginning") molecular orbital methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameterization. chempedia.info These methods, such as Hartree-Fock (HF) theory and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a high level of theoretical rigor. dtic.milscispace.com
While computationally more demanding than DFT, ab initio methods are often used to:
Validate the results obtained from DFT calculations.
Achieve higher accuracy for specific properties, such as reaction energies and barrier heights.
Investigate systems where standard DFT functionals may not be adequate.
For this compound, ab initio calculations could provide a benchmark for its electronic energy and structural parameters, ensuring a robust and accurate theoretical description of the molecule.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO: This orbital can be thought of as the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor. youtube.com
LUMO: This is the lowest energy orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a better electron acceptor. youtube.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net
FMO analysis for this compound would predict its reactive nature and sites susceptible to electron donation or acceptance.
| Parameter | Symbol | Typical Information Gained |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's electron-donating capability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's electron-accepting capability. |
| Energy Gap | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and stability. A larger gap signifies higher stability. researchgate.net |
| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |
| Global Hardness | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Global Electrophilicity Index | ω = μ2 / 2η | Quantifies the electrophilic nature of the molecule. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded to indicate different regions of electrostatic potential:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, an MEP analysis would likely show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This identifies the oxygen as a primary site for interaction with electrophiles or for hydrogen bonding. The aromatic rings would display complex potential distributions related to the π-electron systems.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical methods provide static pictures of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment.
For this compound, MD simulations could be used to:
Explore Conformational Landscapes: The molecule has rotational freedom around the single bonds connecting the carbonyl group to the phenyl rings. MD simulations can explore the different rotational isomers (conformers), determine their relative populations at a given temperature, and map the energy barriers for interconversion between them.
Study Solvation Effects: By including explicit solvent molecules (e.g., water, ethanol) in the simulation box, MD can model how the solvent influences the structure and dynamics of this compound. This is crucial for understanding its behavior in solution, including solubility and the stability of different conformers.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Analog Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. semanticscholar.orgresearchgate.net The fundamental principle is that the structural features of a molecule determine its activity.
A QSAR study for analogs of this compound would involve several steps:
Data Set Compilation: A series of structurally similar compounds would be synthesized, and their biological activity (e.g., IC₅₀ for enzyme inhibition) would be experimentally measured.
Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques.
Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding synthetic efforts toward more potent or desirable compounds.
| Descriptor Class | Description | Examples |
|---|---|---|
| Constitutional (1D) | Based on the molecular formula, describing atomic composition and molecular weight. | Molecular Weight, Atom Count, Rotatable Bond Count |
| Topological (2D) | Based on the 2D graph representation of the molecule, describing connectivity and shape. | Wiener Index, Kier & Hall Connectivity Indices |
| Geometrical (3D) | Based on the 3D coordinates of the atoms, describing size and shape. | Molecular Surface Area, Molecular Volume |
| Quantum Chemical | Derived from quantum mechanical calculations, describing electronic properties. | HOMO/LUMO energies, Dipole Moment, Atomic Charges |
| Physicochemical | Related to hydrophobicity, solubility, and electronic effects. | LogP (octanol-water partition coefficient), Molar Refractivity |
Analysis of Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)
Theoretical and computational chemistry provides a powerful lens through which to understand the reactivity of molecules. By employing methodologies rooted in quantum mechanics, such as Density Functional Theory (DFT), it is possible to calculate a variety of molecular properties that act as descriptors of chemical reactivity. For this compound, these descriptors offer insights into its stability and potential interactions. Key global reactivity descriptors include chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω).
These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these two energies, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally signifies higher stability and lower reactivity.
Chemical hardness (η) quantifies the resistance of a molecule to change its electron distribution or charge transfer. A harder molecule, characterized by a larger HOMO-LUMO gap, is less reactive. Conversely, chemical softness (S), which is the reciprocal of hardness, measures the ease with which a molecule's electron cloud can be polarized, indicating a higher propensity to react. The global electrophilicity index (ω) provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment, thus quantifying its electrophilic nature.
To provide a comparative context, the following table presents theoretical data for acetophenone (B1666503) and its bromo-substituted isomers. This data can serve as a basis for estimating the likely effects of the 3-methylphenyl substituent on the reactivity of the acetophenone core. The methyl group is generally considered to be electron-donating, which would be expected to influence the HOMO and LUMO energies, and consequently the derived reactivity descriptors, in a manner opposite to that of an electron-withdrawing group like bromine.
Table 1: Calculated Global Reactivity Descriptors for Acetophenone and Bromoacetophenone Isomers (in eV)
| Compound | HOMO | LUMO | Energy Gap (ΔE) | Hardness (η) | Softness (S) | Electrophilicity (ω) |
| Acetophenone | -8.95 | -0.98 | 7.97 | 3.985 | 0.251 | 2.76 |
| 2-Bromoacetophenone | -9.18 | -1.52 | 7.66 | 3.83 | 0.261 | 3.65 |
| 3-Bromoacetophenone | -9.25 | -1.47 | 7.78 | 3.89 | 0.257 | 3.63 |
| 4-Bromoacetophenone | -9.15 | -1.49 | 7.66 | 3.83 | 0.261 | 3.58 |
Data sourced from a theoretical study on bromo-substituted acetophenones. researchgate.net
Based on the data for bromoacetophenones, the presence of an electron-withdrawing bromine atom generally leads to a decrease in the HOMO-LUMO gap and an increase in the electrophilicity index compared to the parent acetophenone. researchgate.net This suggests that the bromo-substituted compounds are more reactive and more electrophilic.
A comprehensive theoretical study focusing specifically on this compound would be necessary to provide precise values for its chemical reactivity descriptors and to fully elucidate the electronic effects of the 3-methylphenyl substituent. Such a study would involve geometry optimization of the molecule followed by frequency calculations to confirm a true energy minimum, and then the calculation of the HOMO and LUMO energies to derive the global reactivity descriptors.
Reaction Mechanisms and Catalytic Transformations
Elucidation of Reaction Mechanisms Involving 2-(3-Methylphenyl)acetophenone
Understanding the underlying mechanisms of reactions involving this compound is crucial for predicting product outcomes and designing synthetic strategies. The electronic asymmetry of the molecule, with one phenyl ring directly attached to the electron-withdrawing carbonyl group and the other (a tolyl group) attached to the α-carbon, leads to distinct reactivity profiles for each ring and for the ketone functional group itself.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In this compound, two aromatic rings are available for substitution, and their respective reactivities and the regioselectivity of the substitution are governed by the electronic effects of their substituents.
Phenyl Ring (attached to C=O): The acetyl group (-COCH₂-R) is a deactivating, meta-directing group. studyraid.com Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the attached phenyl ring, making it less susceptible to electrophilic attack than benzene (B151609). studyraid.comstudy.com Any substitution that does occur is directed to the meta positions (C-3' and C-5') relative to the carbonyl group, as the carbocation intermediates formed during attack at these positions are less destabilized. study.com
Consequently, electrophilic substitution reactions on this compound are expected to occur preferentially on the more activated 3-methylphenyl ring, at the positions directed by the methyl group.
The carbonyl carbon of this compound is electrophilic and thus susceptible to nucleophilic attack. This reactivity is the basis for a variety of addition and condensation reactions.
One significant pathway is the acid-catalyzed self-condensation or cyclotrimerization, a reaction observed for various acetophenones. arkat-usa.org This process typically involves an initial enolization, followed by a series of aldol-type condensation and dehydration steps, ultimately leading to the formation of a 1,3,5-trisubstituted benzene ring.
Another important reaction pathway involves the addition of nitrogen nucleophiles, such as primary or secondary amines, to the carbonyl group. This can lead to the formation of enamino ketones. mdpi.com The reaction proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to form the enamine. These enaminones are versatile synthetic intermediates. For instance, transamination reactions can occur where an amine like dimethylamine (B145610) is displaced by another amine under reflux conditions to yield different enamino ketone products. mdpi.com
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.gov The mechanism involves the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom. wikipedia.org The key step is the migration of one of the groups attached to the carbonyl carbon. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.
For this compound, the two migrating groups are the phenyl group and the 3-methylbenzyl group. Theoretical studies on substituted acetophenones have shown that electron-donating substituents on a phenyl ring enhance its migratory aptitude. researchgate.net Since the 3-methylbenzyl group is not directly conjugated to the carbonyl, the migration of the phenyl group is generally expected, leading to the formation of 3-methylbenzyl benzoate. However, the exact outcome can be influenced by the specific reagents and conditions used. polimi.it
Di-π-Methane Rearrangement: This photochemical reaction occurs in molecules containing two π-systems separated by an sp³-hybridized carbon atom (a 1,4-diene or its equivalent). wikipedia.org The structure of this compound fits this requirement, with a phenyl and a 3-methylphenyl group attached to the α-carbon relative to the carbonyl π-system. The rearrangement typically proceeds via a singlet excited state through a diradical mechanism, leading to the formation of a vinylcyclopropane (B126155) derivative. scielo.br While the general mechanism is well-established for dienes, its application to aromatic ketones like this one is less common. wikipedia.orgscielo.br Theoretical studies would be required to elucidate the specific excited state dynamics and potential energy surfaces for the rearrangement of this compound, which could potentially compete with other photochemical processes like α-cleavage or photoreduction.
Catalytic Reduction and Functionalization of the Carbonyl Group
The reduction of the carbonyl group in this compound to a secondary alcohol is a synthetically important transformation. This can be achieved using various catalytic methods, including homogeneous catalysis with transition metal complexes and biocatalysis with enzymes, which can offer high levels of enantioselectivity. wikipedia.org
Transition metal complexes are highly effective for the catalytic hydrogenation or transfer hydrogenation of ketones. worktribe.com Ruthenium complexes, in particular, have been extensively studied for the reduction of acetophenone (B1666503) and its derivatives. researchgate.net
In transfer hydrogenation, an alcohol like 2-propanol serves as the hydrogen source in the presence of a base and a catalyst. researchgate.net Catalysts such as [RuCl₂(PPh₃)₃] and various chiral half-sandwich ruthenium complexes are effective. worktribe.comias.ac.in The mechanism is believed to involve the formation of a ruthenium hydride species, which then delivers the hydride to the carbonyl carbon of the ketone. ias.ac.in
Iron and manganese complexes have also emerged as efficient and more sustainable alternatives for carbonyl hydrogenation. nih.govresearchgate.net These catalysts often operate via a bifunctional mechanism, where a metal-hydride and a ligand-based N-H group act in concert to facilitate the hydrogen transfer to the carbonyl group. The performance of these catalysts can be fine-tuned by modifying the ligand structure.
| Catalyst Type | Example Complex/System | Reaction Type | Key Features |
| Ruthenium | [RuCl₂(PPh₃)₃] | Transfer Hydrogenation | Well-established, effective for acetophenone reduction. worktribe.comresearchgate.net |
| Ruthenium | Chiral Ru-diamine complexes | Asymmetric Transfer Hydrogenation | Can produce chiral alcohols with high enantioselectivity. ias.ac.in |
| Iron/Manganese | Mn(I) or Fe(II) Pincer Complexes | Hydrogenation/Transfer Hydrogenation | Earth-abundant metal catalysts; can exhibit high turnover numbers. nih.gov |
This table is based on data for the reduction of acetophenone and its derivatives, which is directly applicable to this compound.
Biocatalysis using whole cells or isolated enzymes (ketoreductases or alcohol dehydrogenases) offers a green and highly selective method for the reduction of prochiral ketones to chiral alcohols. rsc.org The reduction of acetophenone derivatives has been widely demonstrated using various biocatalysts, including yeast, plant cells (e.g., carrot), and isolated enzymes. researchgate.netresearchgate.netresearchgate.net
These enzymatic systems typically utilize a cofactor such as NADPH for hydride transfer. rsc.orgchemistryviews.org The stereochemical outcome of the reduction is determined by the enzyme's active site, which preferentially binds the substrate in a specific orientation. For example, a benzil (B1666583) reductase from Pichia glucozyma (KRED1-Pglu) has been shown to reduce various acetophenone derivatives. rsc.orgrsc.org Similarly, alcohol dehydrogenases have been engineered to enhance their activity and selectivity toward specific ketones. researchgate.net Studies on 3'-methylacetophenone (B52093) have shown that mutants of Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase can achieve high conversion and enantiomeric excess for the corresponding (R)-alcohol. researchgate.net The electronic and steric properties of substituents on the aromatic ring significantly affect the reaction efficiency and, to a lesser extent, the enantioselectivity. researchgate.net
| Biocatalyst | Substrate (Analogue) | Product Configuration | Enantiomeric Excess (ee) |
| Saccharomyces cerevisiae (Yeast) | 1-(3-methylphenyl)ethanone | (S)-1-(3,4-dimethylphenyl)ethanol | >99% |
| TeSADH Mutant (Engineered Enzyme) | 3'-methylacetophenone | (R)-1-(3-methylphenyl)-ethanol | >99% |
| Candida zeylanoides | 4-nitroacetophenone | (S)-1-(4-nitrophenyl)ethanol | >99% |
| Debaryomyces hansenii | 3-methoxyacetophenone | (R)-1-(3-methoxyphenyl)ethanol | >99% |
This table presents selected results for the bioreduction of 3'-methylacetophenone and other closely related acetophenone derivatives. researchgate.netresearchgate.net
Heterogeneous Catalysis for Selective Hydrodeoxygenation
Selective hydrodeoxygenation (HDO) is a crucial chemical transformation for the conversion of biomass-derived molecules and the synthesis of fine chemicals. researchgate.net The primary challenge in this process, particularly for aromatic ketones like acetophenone derivatives, is the selective removal of the carbonyl oxygen without hydrogenating the aromatic ring. d-nb.info The development of effective heterogeneous catalysts is essential for achieving high selectivity and facilitating practical, sustainable chemical production. researchgate.net
Recent research has demonstrated the efficacy of bimetallic nanoparticles as catalysts for this transformation. A notable example is a catalyst composed of iron and ruthenium nanoparticles immobilized on an imidazolium-based supported ionic liquid phase (Fe25Ru75@SILP). d-nb.inforsc.org This heterogeneous catalyst has proven to be highly active and selective for the deoxygenation of the ketone side-chain in a variety of acetophenone derivatives. d-nb.inforsc.org This system effectively cleaves the C=O bond while leaving the aromatic ring and other functional groups intact. d-nb.info
The versatility of such catalytic systems allows for their use in continuous flow reactors, offering robustness and flexibility for chemical synthesis. d-nb.inforsc.org While specific studies on this compound are not detailed, the broad applicability of the Fe25Ru75@SILP catalyst to a wide range of substituted acetophenones suggests its potential utility for this specific compound. d-nb.info The reaction involves the use of hydrogen gas (H2) to reduce the ketone, and the catalyst's design prevents competing side reactions that can occur with catalysts possessing strong acid sites. d-nb.info
Table 1: Representative Data for Selective Hydrodeoxygenation of Acetophenone Derivatives This table illustrates the general effectiveness of heterogeneous catalysts on related compounds.
| Substrate | Catalyst | Key Outcome | Reference |
|---|---|---|---|
| Acetophenone Derivatives (General) | Fe25Ru75@SILP | Highly active and selective for side-chain deoxygenation without ring hydrogenation. | d-nb.inforsc.org |
| Hydroxy-, Amino-, and Nitro-acetophenones | Fe25Ru75@SILP | Successful selective hydrodeoxygenation to produce valuable alkyl phenols and anilines. | d-nb.info |
| Acetophenone | Non-noble metal heterogeneous catalysts | Chemoselective deoxygenation using H2 is a key goal for sustainable chemistry. | researchgate.net |
Influence of Substituent Effects on Reaction Rates and Selectivity
The presence of substituents on the aromatic rings of this compound has a determinative influence on the molecule's reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. lumenlearning.com Substituents alter the electron density of the aromatic ring, which in turn affects the rate of reaction and the regioselectivity (the position of attack by an incoming electrophile). lumenlearning.comlibretexts.org
In the case of this compound, two distinct substituent effects must be considered: the methyl group (-CH3) on one ring and the acetyl group (-COCH3) on the other.
The Methyl Group (-CH3): The methyl group is classified as an activating group. lumenlearning.com Through an electron-donating inductive effect, it increases the electron density of the phenyl ring to which it is attached, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. libretexts.org This effect stabilizes the positively charged intermediate (the sigma complex) formed during the rate-determining step of EAS reactions. libretexts.org Consequently, the rate of reaction on the methyl-substituted ring is accelerated. lumenlearning.com Furthermore, the methyl group is an ortho-, para- director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. libretexts.org This is because the resonance structures of the carbocation intermediate for ortho and para attack are more stabilized, with one contributor placing the positive charge on the carbon bearing the methyl group. libretexts.org
The Acetyl Group (-COCH3): In contrast, the acetyl group is a deactivating group. studyraid.com It withdraws electron density from its attached phenyl ring through both inductive and resonance effects. studyraid.com This electron withdrawal makes the ring less nucleophilic and slows the rate of electrophilic aromatic substitution significantly compared to benzene. lumenlearning.comstudyraid.com The acetyl group is a meta- director. studyraid.com During ortho or para attack, one of the resonance structures of the sigma complex is highly destabilized because it places the positive charge of the arenium ion adjacent to the partially positive carbonyl carbon. libretexts.org The intermediate for meta attack avoids this unfavorable arrangement, making it the least destabilized and therefore the favored pathway. libretexts.orglibretexts.org
The quantitative impact of these substituents on reaction rates is significant. For instance, in aromatic nitration, a methyl group makes the ring about 25 times more reactive than benzene, whereas a nitro group (a strong deactivator similar in effect to an acetyl group) can make the ring millions of times less reactive. lumenlearning.com
Table 2: Influence of Substituent Groups on Relative Rates of Nitration
| Substituent (R in C6H5R) | Relative Rate | Classification | Reference |
|---|---|---|---|
| -OH | 1,000 | Activating | lumenlearning.com |
| -CH3 | 25 | Activating | lumenlearning.com |
| -H | 1 | Baseline (Benzene) | lumenlearning.com |
| -Cl | 0.033 | Deactivating | lumenlearning.com |
| -CO2Et | 0.0037 | Deactivating | lumenlearning.com |
| -NO2 | 6 x 10-8 | Deactivating | lumenlearning.com |
Substituents also influence the acidity of α-protons adjacent to the carbonyl group. Electron-withdrawing groups increase the acidity (lower the pKa) of these protons. Studies on para-substituted acetophenones have shown that strong electron-withdrawing groups like -NO2 significantly lower the pKa compared to unsubstituted acetophenone, while electron-donating groups like -MeO slightly raise it. researchgate.net This effect is critical for reactions that proceed via an enol or enolate intermediate.
Table 3: pKa Values for para-Substituted Acetophenones in Aqueous Solution
| Substituent | pKa Value | Reference |
|---|---|---|
| p-MeO | 19.0 | researchgate.net |
| H | 18.4 | researchgate.net |
| p-F | 18.5 | researchgate.net |
| p-Cl | 18.1 | researchgate.net |
| p-Br | 18.0 | researchgate.net |
| p-NO2 | 16.7 | researchgate.net |
Supramolecular Chemistry and Intermolecular Interactions
Supramolecular Self-Assembly Studies of 2-(3-Methylphenyl)acetophenone Derivatives
Research on acetophenone (B1666503) derivatives has demonstrated their ability to form complex supramolecular architectures through self-assembly. nih.govresearchgate.net These studies typically involve crystallographic analysis to elucidate the packing arrangements and the specific interactions driving the formation of one-, two-, or three-dimensional networks. researchgate.net The substitution pattern on the phenyl rings is a key determinant of the resulting supramolecular structure. For this compound, the presence of the methyl group at the meta-position of the phenyl ring would be expected to influence the steric and electronic factors that guide its self-assembly, leading to unique packing motifs compared to other isomers or unsubstituted acetophenone.
Investigation of Aromatic Interactions (π-π Stacking, C-H···π Interactions)
Aromatic interactions are fundamental to the supramolecular chemistry of phenyl-containing compounds. In acetophenone derivatives, π-π stacking interactions between the phenyl rings and C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are commonly observed. nih.govresearchgate.net The relative orientation of the phenyl rings in this compound would dictate the nature and extent of these interactions. For instance, offset or parallel-displaced π-π stacking arrangements are often favored to minimize electrostatic repulsion. The methyl group would also likely participate in C-H···π interactions, further directing the molecular assembly. nih.govresearchgate.net
Crystallographic Engineering for Directed Assembly
Crystal engineering principles are applied to acetophenone derivatives to control and predict their solid-state structures. nih.govresearchgate.net By understanding the interplay of different non-covalent interactions, it is theoretically possible to design derivatives with specific desired packing arrangements and properties. For this compound, this would involve a detailed analysis of its potential supramolecular synthons—reliable and robust interaction patterns—to guide the rational design of co-crystals or polymorphic forms with tailored characteristics.
Exploration of Halogen Bonding and Other Non-Covalent Interactions
While this compound itself does not possess halogens, the introduction of halogen atoms into the molecular framework is a common strategy in crystal engineering to introduce strong and directional halogen bonds. Studies on halogenated acetophenones have shown that these interactions can significantly influence molecular conformation and crystal packing, often competing with or complementing hydrogen bonds and π-π stacking. preprints.orgnih.govrsc.org The principles learned from these studies could be applied to hypothetical halogenated derivatives of this compound to explore the creation of novel supramolecular assemblies.
Photophysical Properties and Optoelectronic Research of Functionalized Derivatives
Investigation of Absorption and Emission Characteristics in Solution and Solid State
The absorption and emission properties of acetophenone (B1666503) derivatives are governed by electronic transitions within the molecule, primarily the n→π* and π→π* transitions associated with the carbonyl group and the aromatic rings. The parent acetophenone molecule exhibits a strong absorption band around 241 nm in ethanol, which is attributed to a π→π* transition.
Functionalization of the 2-(3-Methylphenyl)acetophenone framework with various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter these properties. In solution, the polarity of the solvent can also influence the spectral characteristics. For instance, polar solvents can stabilize polar excited states, often leading to a red-shift (bathochromic shift) in the emission spectra.
In the solid state, intermolecular interactions and molecular packing play a crucial role. Aggregation-caused quenching (ACQ) is a common phenomenon where fluorescence intensity is diminished in the solid state due to strong π-π stacking. However, appropriately designed derivatives can exhibit aggregation-induced emission (AIE), where emission is enhanced in the aggregated or solid state.
Below is a table summarizing typical absorption and emission data for substituted aromatic ketones, illustrating the effects of functionalization.
Table 1: Representative Photophysical Data of Substituted Aromatic Ketones in Solution
| Compound | Substituent Group | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Solvent |
|---|---|---|---|---|
| Acetophenone | None | 241 | ~365 | Ethanol |
| 4-Aminoacetophenone | Amino (-NH2) | 315 | ~450 | Cyclohexane |
| 4-Nitroacetophenone | Nitro (-NO2) | 265 | Inactive | Ethanol |
Excited State Dynamics and Photochemical Activity Studies
Upon absorption of UV light, acetophenone derivatives are promoted to an excited singlet state (S1 or S2). The subsequent relaxation pathways are critical to their photochemical behavior. For acetophenone, excitation often accesses the S2(ππ) state, which rapidly undergoes internal conversion (IC) to the S1(nπ) state in less than a picosecond. bris.ac.ukbris.ac.uk A key characteristic of acetophenone and its derivatives is the highly efficient intersystem crossing (ISC) from the lowest singlet excited state (S1) to the triplet state (T1). bris.ac.uk This process typically occurs on a picosecond timescale. bris.ac.ukbris.ac.uk
The high quantum yield of triplet state formation makes acetophenone derivatives effective photosensitizers. In the triplet state, they can transfer energy to other molecules, initiating photochemical reactions such as [2+2] cycloadditions. studyraid.com The reactivity is also influenced by the possibility of Norrish Type I cleavage, where the bond between the carbonyl carbon and the adjacent carbon breaks, forming radicals. studyraid.com
Studies on acetophenone in the presence of metal ions have shown that coordination can alter the excited-state energies and dynamics. For example, coordination with Mg²⁺ ions can make the S2 state directly accessible at longer wavelengths and modify the rates of both internal conversion and intersystem crossing. bris.ac.uknih.gov These findings indicate that the photochemical activity of this compound derivatives could be tuned not only by functionalization but also by their chemical environment.
Nonlinear Optical (NLO) Properties and Their Structure-Property Relationships
Nonlinear optical (NLO) materials are of great interest for applications in optical data storage, optical switching, and frequency conversion. Organic molecules can exhibit significant NLO responses, particularly when they possess a large change in dipole moment between the ground and excited states. A common strategy for designing NLO chromophores is to create a donor-π-acceptor (D-π-A) structure. nih.gov
Functionalized derivatives of this compound are promising candidates for NLO materials. The molecular framework contains two phenyl rings that can act as a π-conjugated bridge. By attaching a strong electron-donating group (e.g., -N(CH₃)₂, -NH₂) to one of the rings and a strong electron-withdrawing group (e.g., -NO₂, -CN) to the other, a significant intramolecular charge transfer (ICT) character can be induced upon excitation. This charge separation is fundamental to achieving a large second-order hyperpolarizability (β), which is a measure of a molecule's NLO activity.
The relationship between the molecular structure and NLO properties is critical. The strength of the donor and acceptor groups, the length and nature of the π-conjugated system, and the relative orientation of the D/A groups all play a role. Generally, increasing the strength of the donor and acceptor groups and extending the conjugation length leads to a smaller energy gap between the ground and excited states and a larger NLO response. nih.gov
Table 2: Structure-Property Relationships for NLO Activity in D-π-A Systems
| Molecular Feature | Effect on NLO Properties | Rationale |
|---|---|---|
| Stronger Donor/Acceptor | Increases hyperpolarizability (β) | Enhances intramolecular charge transfer (ICT) |
| Increased π-Conjugation | Increases hyperpolarizability (β) | Improves electronic communication between D/A |
| Reduced Energy Gap (HOMO-LUMO) | Increases hyperpolarizability (β) | Facilitates easier electronic excitation and polarization |
Potential in Organic Light-Emitting Diode (OLED) Applications as Functional Components
Derivatives based on aromatic ketone cores, such as benzophenone (B1666685), are widely explored for use in OLEDs. mdpi.com Functionalized this compound derivatives could similarly serve as key components in the emissive layers of OLED devices, either as host materials or as emitters.
As host materials, particularly for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters, these derivatives would need to possess a high triplet energy (E_T) to prevent reverse energy transfer from the dopant. They must also exhibit good thermal stability (with decomposition temperatures typically above 300 °C) and morphological stability, often characterized by a high glass transition temperature (T_g), to ensure device longevity. mdpi.com The ability to form stable amorphous films is crucial for fabricating efficient and uniform devices. mdpi.com
As emitters, the this compound core can be functionalized to tune the emission color from blue to red. By incorporating donor and acceptor moieties to create a D-A structure, the HOMO and LUMO levels can be engineered to be spatially separated. mdpi.com This separation reduces the energy gap between the S1 and T1 states (ΔE_ST), which can promote reverse intersystem crossing (RISC) and enable TADF. TADF emitters are highly desirable as they allow OLEDs to theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The benzophenone core is a known phosphor with high intersystem crossing efficiency, making it an attractive building block for TADF materials. mdpi.com
Materials Science Applications and Functional Materials Development
Integration of the Chemical Compound into Polymer Systems and Hybrid Materials
The reactivity of the ketone and the aromatic rings in 2-(3-Methylphenyl)acetophenone makes it a candidate for incorporation into polymer structures. Acetophenone (B1666503) and its derivatives are known precursors to commercially significant resins. wikipedia.org For instance, the reaction of acetophenone with formaldehyde (B43269) in the presence of a base leads to the formation of copolymer resins through aldol (B89426) condensation. wikipedia.org These resins have found applications in coatings and inks. wikipedia.org Similarly, this compound could potentially be used as a monomer or a modifying agent in the synthesis of novel polymers.
One approach involves the synthesis of copolymer resins. For example, a copolymer resin has been synthesized through the condensation of 4-methyl acetophenone, phenylhydrazine, and formaldehyde. This suggests that this compound could undergo similar polycondensation reactions to yield resins with tailored properties. The resulting polymers could exhibit enhanced thermal stability and specific mechanical properties, making them suitable for a range of applications.
Furthermore, acetophenone enol ester polymers have been synthesized, which can then be converted to poly(phenylacetylenes). acs.org This indicates a pathway where this compound could be transformed into a polymer with interesting electronic and optical properties. The development of hybrid materials, combining the organic acetophenone-based polymer with inorganic components, could also lead to materials with synergistic properties. For instance, hybrid catalytic systems have been developed by integrating biocatalysis with chemical processes involving acetophenone derivatives. acs.org
| Polymer System | Precursor/Monomer | Polymerization Method | Potential Application |
|---|---|---|---|
| Acetophenone-Formaldehyde Resin | Acetophenone, Formaldehyde | Aldol Condensation | Coatings, Inks wikipedia.org |
| Copolymer Resin | 4-Methyl Acetophenone, Phenylhydrazine, Formaldehyde | Polycondensation | Adhesives, High-temperature resistant materials |
| Poly(phenylacetylene) | Acetophenone enol ester | Conversion from enol ester polymer | Conducting polymers, Optical materials acs.org |
| ABA Type Block Copolymers | Acetophenone formaldehyde resin, Methyl methacrylate | Atom Transfer Radical Polymerization (ATRP) | Coatings with good adhesion researchgate.net |
Design of Functional Coatings and Thin Films based on Derivatives
Derivatives of this compound hold promise for the development of functional coatings and thin films. The inherent properties of the acetophenone scaffold, such as its aromatic nature and reactivity, can be harnessed to create surfaces with specific functionalities. For example, acetophenone and benzophenone (B1666685) derivatives have been investigated as catalysts in the photodegradation of polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) films, indicating their potential role in developing coatings that can control the degradation of plastics. scientific.net
A significant area of research is in the development of antifouling coatings. Phenyl ketones, including acetophenones, have been identified as having antifouling activity. mdpi.com Researchers have synthesized acetophenone-triazole hybrids that have shown potential as environmentally friendly antifouling agents. mdpi.comnih.gov These compounds inhibit the settlement of marine organisms, a critical function for marine coatings. nih.gov Derivatives of this compound could be similarly functionalized with triazole or other bioactive moieties to create novel antifouling coatings.
Furthermore, the study of ortho-hydroxy acetophenone azine thin films has demonstrated the ability of acetophenone derivatives to form ordered structures. researchgate.net These thin films exhibit specific optical properties that can be tuned by modifying the chemical structure of the precursor. researchgate.net This opens up possibilities for designing optical coatings and films based on derivatives of this compound. The structural changes in acetophenone fluid films as a function of nanoscale thickness have also been investigated, providing insights into the behavior of these materials at interfaces, which is crucial for coating applications. nih.gov
| Coating/Thin Film Type | Key Acetophenone Derivative | Functionality | Relevant Research Finding |
|---|---|---|---|
| Photodegradable Polymer Films | 3-Nitroacetophenone | Catalyzes photodegradation of PE and PP films. | Tensile strength of PP film blended with acetophenone derivatives decreased by up to 90% after 96 hours of UV irradiation. scientific.net |
| Antifouling Coatings | Acetophenone-triazole hybrids | Inhibits marine biofouling. | Certain acetophenone-triazole hybrids showed an EC50 < 25 µg·mL−1 for inhibiting larval settlement of Mytilus galloprovincialis. nih.gov |
| Optical Thin Films | ortho-Hydroxy acetophenone azine | Exhibits specific optical transitions. | The bulk material and deposited thin films were identified as single-phase polycrystalline with a monoclinic structure. researchgate.net |
Exploration of Potential in Organic Electronics (e.g., Organic Field-Effect Transistors - OFETs)
The field of organic electronics relies on the development of novel organic semiconductors. While this compound itself is not a conventional semiconductor, its aromatic structure provides a scaffold that can be chemically modified to impart semiconducting properties. The performance of organic field-effect transistors (OFETs) is highly dependent on the molecular structure and packing of the organic semiconductor. nih.gov
Research into new organic semiconductors for OFETs is extensive, with a focus on materials that offer high charge carrier mobility and stability. nih.gov For instance, benzothieno[3,2-b]benzothiophene (BTBT) and its derivatives are known high-performance p-type organic semiconductors. researcher.life The design of new semiconducting materials often involves the introduction of electron-donating or electron-withdrawing groups to an aromatic core to tune the frontier molecular orbital energy levels.
A pertinent example is the synthesis of acetophenone and thiophene (B33073) side-arm polyaryleneethynylene conjugated polymers. researchgate.net These polymers exhibit semiconducting behavior and have been suggested for photovoltaic and sensor applications. researchgate.net The incorporation of the acetophenone moiety into the polymer backbone influences its electronic properties. This suggests that a suitably modified derivative of this compound could be a building block for new organic semiconductors. For example, extending the conjugation of the aromatic system or introducing heteroatoms could lead to materials with desirable electronic characteristics for use in OFETs.
| Organic Semiconductor Class | Example Material | Reported Mobility (cm²/Vs) | Key Structural Feature |
|---|---|---|---|
| Acenes | Pentacene | up to 2.9 | Linear fused aromatic rings nih.gov |
| Thiophene-based | Alkyl-substituted dithieno[3,2-b:2',3'-d]thiophene | 2.75 | Thiophene rings with alkyl chains for solution processability nih.gov |
| Fullerene derivatives | C60 derivative | 0.15 (electron mobility) | Spherical conjugated carbon structure nih.gov |
| Polyaryleneethynylene | Thiophene side-arm PAE | Not specified (low band gap) | Conjugated polymer with donor-acceptor units researchgate.net |
Development of Supramolecular Host Materials and MOF Ligands utilizing Related Structures
Supramolecular chemistry and the design of metal-organic frameworks (MOFs) are at the forefront of materials science, offering materials with high porosity and tunable properties. The construction of these materials relies on the self-assembly of molecular building blocks through non-covalent interactions or coordination bonds. Acetophenone derivatives have been studied in the context of supramolecular self-assembly, where weak interactions such as C-H···O and π···π stacking play a crucial role in directing the formation of higher-order structures. rsc.orgresearchgate.net
To be utilized as a ligand in MOF synthesis, this compound would need to be functionalized with coordinating groups, such as carboxylates or nitrogen-containing heterocycles. researchgate.net A wide array of organic ligands are used in the synthesis of MOFs, with benzene-n-carboxylic acid derivatives being particularly common. researchgate.net For instance, crown ether-based 1,4-benzenedicarboxylic acid derivatives have been used to construct MOFs. rsc.org This demonstrates that bulky and functional groups can be incorporated into MOF ligands.
By introducing carboxylic acid groups onto the phenyl rings of this compound, it could be transformed into a ligand for the synthesis of novel MOFs. The methylphenyl and acetyl groups would then act as functionalities within the pores of the MOF, potentially influencing its adsorption properties or catalytic activity. The development of such tailored ligands is a key strategy in the design of functional MOFs for applications in gas storage, separation, and catalysis.
| Material Type | Role of Acetophenone-related Structure | Key Interactions/Bonds | Potential Functionality |
|---|---|---|---|
| Supramolecular Assembly | Building block | C-H···O, C-H···π, π···π stacking rsc.orgresearchgate.net | Formation of ordered crystalline materials |
| Metal-Organic Framework (MOF) | Functionalized ligand | Coordination bonds (e.g., with carboxylate groups) researchgate.net | Porous materials for adsorption, catalysis researchgate.net |
Potential Applications in Chemical Biology Research Molecular Level Interactions
Enzyme and Receptor Binding Studies at the Molecular Level
Acetophenone (B1666503) and its derivatives have been investigated for their ability to bind to the active sites of enzymes and the binding pockets of receptors. For instance, various acetophenone analogs have been studied as inhibitors for enzymes such as enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis nih.gov. The binding of these molecules is often characterized by hydrophobic interactions involving the phenyl rings and hydrogen bonding with the carbonyl group.
In the context of 2-(3-Methylphenyl)acetophenone, the presence of the additional methyl group on one of the phenyl rings could influence its binding affinity and selectivity for specific enzymes or receptors. This substitution can enhance van der Waals interactions within a hydrophobic pocket or, conversely, create steric hindrance, depending on the topology of the binding site. Molecular modeling studies of acetophenone binding to olfactory receptors have demonstrated the importance of hydrogen bonding with the carbonyl oxygen and the role of surrounding amino acid residues in stabilizing the ligand-receptor complex researchgate.net. It is plausible that this compound could be a valuable tool for probing the steric and electronic requirements of enzyme active sites and receptor binding pockets.
| Target Class | Potential Interaction Sites of this compound | Key Molecular Forces |
| Enzymes | Hydrophobic pockets accommodating the phenyl and methylphenyl groups. | Van der Waals forces, Hydrophobic interactions |
| Amino acid residues capable of hydrogen bonding with the carbonyl oxygen. | Hydrogen bonding | |
| Receptors | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) interacting with the phenyl rings. | π-π stacking, Hydrophobic interactions |
| Polar residues (e.g., Serine, Threonine, Asparagine) interacting with the carbonyl group. | Hydrogen bonding, Dipole-dipole interactions |
Investigations into DNA/RNA Interaction Mechanisms
Aromatic ketones, including acetophenone, are known for their photosensitizing effects and their ability to interact with nucleic acids nih.gov. These interactions can occur through various modes, including intercalation between base pairs, groove binding, and covalent adduction upon photoactivation. A study on acetophenone's interaction with DNA suggested that it can lead to photosensitization, triggering DNA lesions nih.gov.
The planar phenyl rings of this compound could potentially intercalate into the DNA double helix. The methyl group might influence the depth and orientation of this intercalation. Furthermore, the carbonyl group could form hydrogen bonds with the functional groups of the nucleotide bases in the major or minor groove. Understanding these interactions is crucial as they can form the basis for the development of new DNA-targeting agents.
Mechanistic Insights into Biological Activity through Molecular Docking and Dynamics
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the binding of small molecules to biological macromolecules at an atomic level nih.govnih.gov. These methods can provide valuable insights into the binding mode, affinity, and the conformational changes induced upon binding.
For this compound, molecular docking could be employed to screen for potential biological targets, such as enzymes or receptors. Subsequent MD simulations could then be used to validate the stability of the predicted binding poses and to explore the dynamic behavior of the ligand-protein complex over time. For example, simulations could reveal how the methylphenyl group orients itself within a binding pocket to maximize favorable interactions. Such studies have been instrumental in understanding the binding of various acetophenone derivatives to their targets and in guiding the design of more potent analogs nih.gov.
Structure-Activity Relationship (SAR) Studies for Bioactive Analogs
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure acs.orgcollaborativedrug.com. By synthesizing and testing a series of analogs of this compound, researchers could elucidate the key structural features required for a specific biological activity.
For instance, the position and nature of the substituent on the phenyl ring can significantly impact activity. An SAR study could involve moving the methyl group to the ortho or para positions of the phenyl ring or replacing it with other functional groups (e.g., halogens, methoxy groups) to probe the electronic and steric requirements of the biological target. Such studies have been successfully applied to various classes of compounds to develop more potent and selective enzyme inhibitors or receptor modulators nih.govnih.gov.
| Analog of this compound | Rationale for Synthesis in an SAR Study | Expected Insight |
| 2-(2-Methylphenyl)acetophenone | Investigate the effect of substituent position (ortho vs. meta). | Understanding of steric tolerance at the binding site. |
| 2-(4-Methylphenyl)acetophenone | Investigate the effect of substituent position (para vs. meta). | Probing for symmetric or specific interactions at the binding site. |
| 2-(3-Ethylphenyl)acetophenone | Explore the impact of a larger alkyl group. | Assessment of the size of the hydrophobic pocket. |
| 2-(3-Methoxyphenyl)acetophenone | Introduce a polar group to probe for hydrogen bonding opportunities. | Identification of potential hydrogen bond donors/acceptors in the binding site. |
| 2-(3-Chlorophenyl)acetophenone | Introduce an electron-withdrawing group to alter electronic properties. | Elucidation of the role of electronic effects in binding affinity. |
Conclusion and Future Research Perspectives
Synthesis of Current Academic Achievements and Research Trajectories
Research into 2-(3-Methylphenyl)acetophenone and its parent compounds has established a solid foundation, primarily in synthesis and preliminary applications. Aromatic ketones are recognized as crucial intermediates in the chemical and medicinal fields, serving as building blocks for a wide array of more complex molecules. unacademy.comresearchgate.net The deoxybenzoin (B349326) core, of which this compound is a specific example, is a key structural motif found in numerous biologically active pharmaceuticals and natural products. researchgate.netnih.gov
Current research trajectories are largely focused on several key areas:
Advanced Synthesis: Traditional synthetic routes like Friedel-Crafts acylation are being supplemented by modern, more efficient methods. nih.gov Recent breakthroughs include the use of visible-light photoredox catalysis to construct aromatic ketones from readily available carboxylic acids and alkenes, offering a more streamlined and environmentally friendly approach. nih.gov Furthermore, innovative one-pot processes that convert less reactive aromatic ketones into more versatile aromatic esters are expanding their synthetic utility, overcoming challenges associated with breaking their strong carbon-carbon bonds. azom.comwaseda.jp
Medicinal Chemistry: The broader class of deoxybenzoin derivatives has been evaluated for significant biological activities. Studies have revealed their potential as antimicrobial agents, with demonstrated antibacterial and antifungal properties. nih.govmedchemexpress.com Some polyphenolic deoxybenzoins have also been identified as potent inhibitors of KCl-induced porcine coronary arterial contraction, suggesting potential applications in cardiovascular protection. acs.org The parent compound, 2-phenylacetophenone, has shown activity as a broad-spectrum efflux pump inhibitor, a critical mechanism for combating antibiotic resistance in bacteria. medchemexpress.com
Industrial and Material Applications: Deoxybenzoin is utilized as a flame retardant in the polymer industry. nih.gov Its derivatives, including 2-phenylacetophenone, are widely employed as photoinitiators for vinyl polymerization, a fundamental process in the creation of plastics, coatings, and inks. medchemexpress.comguidechem.comchemicalbook.comwikipedia.org
These achievements underscore the versatility of the deoxybenzoin scaffold. However, research specifically isolating the contributions and potential of the this compound structure remains in its early stages, with most knowledge being inferred from studies on the broader compound class.
Identification of Unexplored Research Avenues and Emerging Concepts
While the foundational chemistry of aromatic ketones is well-established, numerous research avenues for this compound specifically remain untapped. The introduction of the 3-methyl group onto the phenyl ring is not a trivial substitution; it can significantly alter the molecule's steric and electronic properties, opening up new possibilities that are currently unexplored.
Emerging concepts center on leveraging this specific substitution to tune properties for highly specialized applications. The methyl group's electron-donating nature could influence the compound's reactivity, photophysical behavior, and biological target affinity in ways that differ from its parent compound, deoxybenzoin.
The following table outlines key unexplored research areas:
| Research Domain | Unexplored Avenues and Emerging Concepts | Potential Impact |
| Medicinal Chemistry | Target-Specific Bioactivity: Investigation of specific enzyme inhibition (e.g., kinases, cyclooxygenases), receptor binding assays, and screening for anticancer or antiviral properties. Exploration as a specialized efflux pump inhibitor. | Discovery of novel therapeutic agents for a range of diseases, from cancer to infectious diseases. |
| Photophysics & Photochemistry | Tuning Optoelectronic Properties: Detailed characterization of its photophysical properties (e.g., fluorescence, phosphorescence, quantum yield). nih.gov Exploration as a novel photosensitizer for photodynamic therapy or as a specialized photocatalyst for organic synthesis. | Development of new materials for organic electronics (OLEDs), advanced imaging agents, or more efficient and selective chemical synthesis methods. nih.gov |
| Materials Science | Advanced Polymer Synthesis: Use as a functional monomer or co-monomer to create polymers with tailored thermal, mechanical, or optical properties. Investigation as a building block for porous materials like Metal-Organic Frameworks (MOFs). | Creation of high-performance polymers, specialized resins, and functional materials for separation, storage, or catalysis. wikipedia.org |
| Mechanistic Chemistry | Structure-Function Elucidation: In-depth studies on how the 3-methyl group sterically and electronically influences reaction mechanisms, biological interactions, and photoinitiation efficiency compared to unsubstituted deoxybenzoin. | A deeper fundamental understanding that enables the rational design of next-generation catalysts, drugs, and materials based on the deoxybenzoin scaffold. |
Future Directions for Interdisciplinary Research and Applications
The full potential of this compound can best be unlocked through collaborative, interdisciplinary research. By combining expertise from distinct scientific fields, novel applications can be conceptualized and realized more efficiently.
Computational and Medicinal Chemistry: A powerful synergy can be achieved by pairing computational modeling with synthetic chemistry and biological screening. Quantum theory and density functional theory (DFT) can predict the photophysical properties and potential of derivatives to act as chemotherapeutic agents. nih.gov This predictive power can guide synthetic efforts, prioritizing analogues of this compound with the highest likelihood of binding to specific biological targets, thereby accelerating the drug discovery process.
Materials Science and Environmental Engineering: Building on the known use of related compounds in photocatalysis, an interdisciplinary approach could explore this compound as a novel photocatalyst. nih.gov Research could focus on its ability to degrade persistent organic pollutants in water or to facilitate solar fuel production. This would involve materials scientists synthesizing and embedding the compound into stable substrates, while environmental engineers test its efficacy and application in remediation systems.
Polymer Chemistry and Biomedical Engineering: The role of deoxybenzoin derivatives as photoinitiators can be expanded into the biomedical field. guidechem.comchemicalbook.com Future research could focus on developing biocompatible and biodegradable polymers initiated by this compound. Such materials could be used for advanced applications like 3D printing of custom medical implants, creating scaffolds for tissue engineering, or developing novel drug delivery systems that release therapeutics in response to light.
Agrochemical Science and Organic Synthesis: Aromatic ketones are known precursors in the agrochemical industry. waseda.jp A collaborative effort between synthetic chemists and agricultural scientists could involve synthesizing a library of this compound derivatives and screening them for herbicidal, insecticidal, or antifungal properties, potentially leading to the development of new, more effective crop protection agents.
By pursuing these interdisciplinary avenues, the scientific community can move beyond the foundational understanding of this compound and unlock its full potential to contribute to advancements in medicine, materials, and technology.
Q & A
Q. What are the key physicochemical properties of 2-(3-Methylphenyl)acetophenone, and how are they experimentally determined?
Answer: this compound (IUPAC: 1-(3-methylphenyl)ethanone, CAS 585-74-0) is characterized by:
Q. Experimental determination methods :
- Gas chromatography-mass spectrometry (GC-MS) : Used to confirm purity (>98% as per industrial catalogs) and retention times .
- Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR resolve the methyl group at the 3-position and the acetyl group.
- Infrared spectroscopy (IR) : Confirms carbonyl (C=O) stretching at ~1680 cm⁻¹ .
Q. Table 1: Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular weight | 134.17 g/mol | PubChem |
| Boiling point | 214°C | Kanto Catalog |
| Density (25°C) | 1.02 g/cm³ | Kanto Catalog |
| Purity (industrial) | >98% (GC) | Kanto Catalog |
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
Answer: The primary synthesis involves Friedel-Crafts acylation :
Reagents : 3-methylbenzene (m-xylene) reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
Conditions :
- Anhydrous environment to prevent hydrolysis of acetyl chloride.
- Temperature: 0–5°C for controlled reaction kinetics.
Workup : Quench with ice-water, followed by solvent extraction (e.g., dichloromethane) and distillation for purification .
Q. Optimization strategies :
- Catalyst loading : Excess AlCl₃ (1.2–1.5 eq.) improves yield but requires careful quenching to avoid side reactions.
- Solvent choice : Dichloromethane or nitrobenzene enhances electrophilic acylation efficiency .
Q. Table 2: Synthetic Conditions
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 eq. | Maximizes acylation |
| Temperature | 0–5°C | Reduces polysubstitution |
| Solvent | Dichloromethane | Enhances electrophilicity |
Advanced Research Questions
Q. How do steric and electronic effects of the 3-methyl substituent influence the reactivity of this compound in electrophilic substitution reactions?
Answer: The 3-methyl group exerts dual effects:
- Steric hindrance : Directs electrophiles to the para position due to blocked ortho sites.
- Electronic activation : Methyl’s electron-donating nature increases ring electron density, enhancing reactivity toward electrophiles like nitronium ions (NO₂⁺) .
Q. Case study: Nitration
- Reagents : HNO₃/H₂SO₄.
- Product : 2-(3-Methyl-4-nitrophenyl)acetophenone (para-nitro derivative dominates).
- Methodological note : Kinetic vs. thermodynamic control can be studied via temperature variation (0°C vs. reflux) .
Q. Table 3: Substituent Effects on Reactivity
| Substituent Position | Electronic Effect | Major Reaction Pathway |
|---|---|---|
| 3-Methyl | Electron-donating | Para-selective |
| 3-Trifluoromethyl | Electron-withdrawing | Meta-selective |
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives, particularly in stereochemical or regiochemical challenges?
Answer:
- X-ray crystallography : Definitive proof of regiochemistry in crystalline derivatives (e.g., nitro or hydroxylated products).
- Dynamic NMR : Detects rotational barriers in acetophenone derivatives with bulky substituents.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas of trace intermediates .
Example :
In a study of 2-(3-Methyl-4-hydroxyphenyl)acetophenone, NOESY NMR correlated hydroxyl proton proximity to the methyl group, confirming substitution pattern .
Q. How does this compound serve as a precursor in medicinal chemistry, and what methodological strategies enhance its bioactivity?
Answer: While not directly bioactive, it is a key intermediate for:
- Anticancer agents : Functionalized via Mannich reactions to introduce aminoalkyl groups (e.g., 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl] derivatives) .
- Anti-inflammatory compounds : Hydroxylation at the 4-position generates analogs with COX-2 inhibition potential .
Q. Methodological strategies :
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate metabolic stability.
- Prodrug design : Esterify the acetyl group to improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
